Cas no 690636-03-4 (2-Phenylthieno3,2-cpyridin-4(5H)-one)

2-Phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused thienopyridine core with a phenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. Its rigid, conjugated system enhances stability and offers potential as a building block for bioactive molecules or optoelectronic materials. The ketone functionality at the 4-position allows for further derivatization, enabling tailored modifications for specific applications. Its well-defined synthesis and purity ensure reproducibility in research settings. This compound is particularly useful in medicinal chemistry for exploring kinase inhibitors or other therapeutic targets due to its scaffold's resemblance to privileged pharmacophores.
2-Phenylthieno3,2-cpyridin-4(5H)-one structure
690636-03-4 structure
Product Name:2-Phenylthieno3,2-cpyridin-4(5H)-one
CAS No:690636-03-4
MF:C13H9NOS
MW:227.281661748886
MDL:MFCD22575180
CID:1733256
PubChem ID:18446526
Update Time:2025-10-28

2-Phenylthieno3,2-cpyridin-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-5h-thieno[3,2-c]pyridin-4-one
    • 2-phenylthieno[3,2-c]pyridin-4(5H)-one
    • 2-Phenyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine
    • RRCLOCLKUBNZEO-UHFFFAOYSA-N
    • DTXSID50593856
    • DB-365286
    • 690636-03-4
    • E72253
    • SCHEMBL4515919
    • 2-Phenylthieno3,2-cpyridin-4(5H)-one
    • MDL: MFCD22575180
    • Inchi: 1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15)
    • InChI Key: RRCLOCLKUBNZEO-UHFFFAOYSA-N
    • SMILES: S1C2C=CNC(C=2C=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 227.04048508g/mol
  • Monoisotopic Mass: 227.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 57.3Ų

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Additional information on 2-Phenylthieno3,2-cpyridin-4(5H)-one

Introduction to 2-Phenylthieno[3,2-c]pyridin-4(5H)-one (CAS No. 690636-03-4)

2-Phenylthieno[3,2-c]pyridin-4(5H)-one (CAS No. 690636-03-4) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thienopyridines, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

The chemical structure of 2-Phenylthieno[3,2-c]pyridin-4(5H)-one consists of a thienopyridine core fused with a phenyl group at the 2-position. The thienopyridine scaffold is a privileged structure in medicinal chemistry, often found in clinically approved drugs such as clopidogrel, which is used for the prevention of thrombotic events. The presence of the phenyl group adds additional complexity and potential for modulating biological activity.

Recent studies have explored the potential of 2-Phenylthieno[3,2-c]pyridin-4(5H)-one in various therapeutic areas. One notable area of research is its anticancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent cytotoxic activity against a panel of human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

In addition to its anticancer potential, 2-Phenylthieno[3,2-c]pyridin-4(5H)-one has shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that it could be a valuable lead compound for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 2-Phenylthieno[3,2-c]pyridin-4(5H)-one have also been investigated to assess its suitability for drug development. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for further optimization and clinical evaluation. However, further research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of drug discovery and development, the structural flexibility of 2-Phenylthieno[3,2-c]pyridin-4(5H)-one allows for extensive chemical modifications to enhance its pharmacological profile. For instance, substituting different functional groups at various positions on the thienopyridine core can lead to compounds with improved potency and selectivity. This versatility makes it an attractive scaffold for high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies.

Beyond its direct therapeutic applications, 2-Phenylthieno[3,2-c]pyridin-4(5H)-one has also been explored as a tool compound in chemical biology research. Its ability to modulate specific biological pathways makes it useful for probing cellular processes and identifying novel targets for drug discovery. For example, it has been used to study the role of specific kinases in cancer cell signaling pathways.

In conclusion, 2-Phenylthieno[3,2-c]pyridin-4(5H)-one (CAS No. 690636-03-4) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or tool compound. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in various disease states.

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